molecular formula C10H11NO3 B166371 2,3-Methano-3-tyrosine CAS No. 139561-05-0

2,3-Methano-3-tyrosine

Cat. No. B166371
M. Wt: 193.2 g/mol
InChI Key: QJIGJBFNKLGGML-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Methano-3-tyrosine, also known as β2,3-amino acid, is a non-proteinogenic amino acid that is formed by the cyclization of tyrosine. It is a rare amino acid that is found in certain natural products and has been the subject of increasing research interest due to its unique structure and potential biological activities.

Mechanism Of Action

The mechanism of action of 2,3-methano-3-tyrosine is not fully understood, but it is thought to exert its biological effects through the modulation of various signaling pathways in the body. It has been found to interact with enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases.

Biochemical And Physiological Effects

2,3-Methano-3-tyrosine has been shown to have a range of biochemical and physiological effects in animal and cell-based studies. It has been found to reduce inflammation, inhibit cancer cell growth, and protect against neuronal damage. It has also been shown to have antioxidant properties and to modulate the immune system.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3-methano-3-tyrosine in lab experiments include its unique structure and potential biological activities, which make it a promising candidate for the development of new drugs and therapies. However, the limitations of using this compound in lab experiments include its rarity and the difficulty of synthesizing it in large quantities.

Future Directions

There are several future directions for research on 2,3-methano-3-tyrosine. These include further studies on its biological activities and mechanisms of action, as well as the development of new drugs and therapies based on its structure and properties. Additionally, research on the biosynthesis of this compound could lead to the development of new methods for producing rare amino acids and other natural products.

Synthesis Methods

The synthesis of 2,3-methano-3-tyrosine can be achieved through several methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound, while biosynthesis involves the use of enzymes and microorganisms to produce the compound.

Scientific Research Applications

2,3-Methano-3-tyrosine has been the subject of extensive scientific research due to its potential biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies.

properties

CAS RN

139561-05-0

Product Name

2,3-Methano-3-tyrosine

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

(1R,2R)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10-/m1/s1

InChI Key

QJIGJBFNKLGGML-PSASIEDQSA-N

Isomeric SMILES

C1[C@@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O

SMILES

C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O

Canonical SMILES

C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O

Other CAS RN

139561-05-0

synonyms

2,3-methano-3-tyrosine
2,3-methano-3-tyrosine, (1R-cis)-isomer
2,3-methano-3-tyrosine, (1S-cis)-isomer
2,3-methano-3-tyrosine, (1S-trans)-isomer
2,3-methano-m-tyrosine

Origin of Product

United States

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